molecular formula Nb2O5 B077233 Niobium(5+);oxygen(2-) CAS No. 12627-00-8

Niobium(5+);oxygen(2-)

Cat. No. B077233
CAS RN: 12627-00-8
M. Wt: 265.81 g/mol
InChI Key: URLJKFSTXLNXLG-UHFFFAOYSA-N
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Patent
US05759432

Procedure details

mixing and calcining stoichiometric amounts of magnesium oxide and niobium oxide to form a magnesium niobate precursor;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2:1].[Mg+2:2].[O-2].[Nb+5:4].[O-2].[O-2].[O-2].[O-2].[Nb+5]>>[O-2:1].[O-2:1].[O-2:1].[O-2:1].[O-2:1].[O-2:1].[O-2:1].[Mg+2:2].[Mg+2:2].[Nb+5:4].[Nb+5:4] |f:0.1,2.3.4.5.6.7.8,9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Nb+5].[O-2].[O-2].[O-2].[O-2].[Nb+5]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixing

Outcomes

Product
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Nb+5].[Nb+5]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.